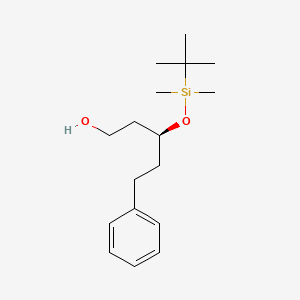
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol is a chiral alcohol compound that features a tert-butyldimethylsiloxy group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can yield alkanes.
Applications De Recherche Scientifique
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsiloxy group provides steric protection, which can influence the reactivity and selectivity of the compound in various reactions. The phenyl group can participate in π-π interactions, further affecting the compound’s behavior in chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyldimethylsiloxy)-2-methoxybenzyl: A carboxamide protecting group that can be removed under mild basic or strongly acidic conditions.
N-(tert-Butoxycarbonyl)-2-(tert-butyldimethylsiloxy)pyrrole: Used in asymmetric synthesis and known for its versatility.
Uniqueness
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol is unique due to its chiral nature and the presence of both a silyl ether and a phenyl group. These structural features confer distinct reactivity and selectivity, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C17H30O2Si |
|---|---|
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpentan-1-ol |
InChI |
InChI=1S/C17H30O2Si/c1-17(2,3)20(4,5)19-16(13-14-18)12-11-15-9-7-6-8-10-15/h6-10,16,18H,11-14H2,1-5H3/t16-/m0/s1 |
Clé InChI |
FWOSUYGUMQKGTN-INIZCTEOSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H](CCC1=CC=CC=C1)CCO |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(CCC1=CC=CC=C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B8379656.png)

![(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methanamine](/img/structure/B8379680.png)


![7-bromo-N-isopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B8379689.png)

![3-benzyl-N-methyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B8379699.png)





